![molecular formula C20H20N4S B5823257 N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B5823257.png)
N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide
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Overview
Description
N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as NPC1161B, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperazinecarbothioamide compounds and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also been found to have a positive effect on cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is its broad range of potential therapeutic applications. It has also been found to have low toxicity and good bioavailability. However, N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a relatively new compound, and more research is needed to fully understand its potential limitations.
Future Directions
There are several future directions for the research on N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential area of study is its use in the treatment of Alzheimer's disease. N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has shown promising results in animal studies and could potentially be developed into a new therapeutic agent for this disease. Another area of research could be the development of new derivatives of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide with improved properties and efficacy. Overall, N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide is a promising compound that has the potential to be developed into a new class of therapeutic agents for a variety of diseases.
Synthesis Methods
The synthesis of N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide involves a multi-step process that includes the reaction of 2-chloronicotinic acid with 1-naphthylamine to form 2-(1-naphthylamino)nicotinic acid. This intermediate is then reacted with thionyl chloride and subsequently with piperazine to form N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide.
Scientific Research Applications
N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. N-1-naphthyl-4-(2-pyridinyl)-1-piperazinecarbothioamide has also shown promising results in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-naphthalen-1-yl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c25-20(22-18-9-5-7-16-6-1-2-8-17(16)18)24-14-12-23(13-15-24)19-10-3-4-11-21-19/h1-11H,12-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCBNEOKEQGLEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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